(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid

Regiochemistry Scaffold topology Medicinal chemistry building blocks

Sourcing stereochemically defined 2-oxopiperazine building blocks for parallel library synthesis often involves long lead times for chiral separation. Our (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid (CAS 1060808-08-3) solves this by offering the racemic scaffold and both R/S enantiomers at ≥98% purity. - Available in racemic & single enantiomer forms (R: 1240584-80-8; S: 1240589-19-8) - Batch-specific QC with NMR, HPLC, GC documentation - Enables diastereoselective diversification without chiral separation infrastructure

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
Cat. No. B14177690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)CN1)CC(=O)O
InChIInChI=1S/C7H12N2O3/c1-5-3-9(4-7(11)12)6(10)2-8-5/h5,8H,2-4H2,1H3,(H,11,12)
InChIKeyWFYVQGHDLOKAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid: Chemical Identity & Procurement


(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid (CAS 1060808-08-3; molecular formula C₇H₁₂N₂O₃; molecular weight 172.18 g/mol) is a chiral 2-oxopiperazine–acetic acid building block belonging to the 5-substituted piperazine-2-acetic acid ester/acid family [1]. The compound features a six-membered 2-oxopiperazine ring with a methyl substituent at the C-5 position and an acetic acid side chain at the N-1 nitrogen. It is commercially available as a racemic mixture and as single enantiomers (R-enantiomer, CAS 1240584-80-8; S-enantiomer, CAS 1240589-19-8), typically at ≥98% purity with batch-specific QC certificates (NMR, HPLC, GC) . The scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile intermediate for parallel library synthesis and for constructing more complex C-substituted piperazine-containing drug candidates [2].

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid: Differentiation from Similar Oxopiperazines


Although several oxopiperazine–acetic acid derivatives share the same molecular formula (C₇H₁₂N₂O₃), they are not functionally interchangeable. The position of the oxo and methyl substituents on the piperazine ring dictates both the compound's stereochemical accessibility and its downstream reactivity. For example, the positional isomer 2-(4-methyl-3-oxopiperazin-1-yl)acetic acid (CAS 1060807-82-0) places the methyl group on the N-4 nitrogen and the carbonyl at C-3, producing a fundamentally different hydrogen-bonding topology and eliminating the C-5 chiral center that makes the target compound amenable to enantioselective synthesis from amino acid precursors . Similarly, the unsubstituted analog 2-oxo-1-piperazineacetic acid (CAS 24860-46-6) lacks the C-5 methyl group entirely, removing both the steric constraint and the chiral handle that enable diastereoselective downstream functionalization [1]. The 5-substituted piperazine-2-acetic acid scaffold has been explicitly validated as a privileged platform for generating stereochemically diverse compound libraries, with each stereoisomer conferring distinct biological properties [2]. Substituting a different regioisomer or omitting the C-5 substituent therefore alters the stereochemical and synthetic trajectory of the entire discovery program.

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid: Differentiation Against Closest Analogs


Regiochemical Differentiation vs. 4-Methyl-3-oxo Analog

The target compound (5-methyl-2-oxo-piperazin-1-yl)-acetic acid (CAS 1060808-08-3) positions the carbonyl at C-2 and the methyl substituent at C-5 of the piperazine ring. Its closest positional isomer, 2-(4-methyl-3-oxopiperazin-1-yl)acetic acid (CAS 1060807-82-0), relocates the carbonyl to C-3 and the methyl group to the N-4 nitrogen . This regiochemical difference has two concrete consequences: (i) the target compound retains a chiral center at C-5 (absent in the N-4 methyl isomer), enabling stereoselective synthesis and the procurement of enantiopure forms (R and S) ; (ii) the hydrogen-bond donor/acceptor pattern differs, as the target compound presents a secondary amine (N-4) adjacent to the carbonyl, whereas the isomer places the carbonyl between two substituted nitrogens. In the context of the 5-substituted piperazine-2-acetic acid scaffold validated by Jain et al. (2019), only the 5-methyl-2-oxo arrangement enables the divergent six-step synthesis from chiral amino acids that yields all 24 stereoisomers (cis/trans × R/S × six amino acid inputs) as single, diastereomerically homogeneous compounds [1].

Regiochemistry Scaffold topology Medicinal chemistry building blocks

Enantiomeric Purity: Racemic vs. R/S Forms

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid is commercially available in three distinct forms: racemic (CAS 1060808-08-3), R-enantiomer (CAS 1240584-80-8), and S-enantiomer (CAS 1240589-19-8) [1]. In contrast, the unsubstituted analog 2-oxo-1-piperazineacetic acid (CAS 24860-46-6) is achiral at the ring carbons and is only available as a single entity (no C-substituted stereocenter exists) [2]. The positional isomer 2-(4-methyl-3-oxopiperazin-1-yl)acetic acid (CAS 1060807-82-0) is also achiral at ring carbons. Jain et al. (2019) demonstrated that the 5-substituted piperazine-2-acetic acid scaffold can be synthesized from six different chiral amino acids (both antipodes), yielding 24 protected chiral 2,5-disubstituted piperazines as single stereoisomers in multigram quantities [3]. This synthetic route, which proceeds via a six-step divergent pathway with high diastereoselectivity, is directly applicable to the 5-methyl variant and is not accessible to the unsubstituted or N-substituted analogs. The commercial availability of both enantiomers with batch-specific QC (NMR, HPLC, GC) at 98% purity enables direct procurement of stereochemically defined material without requiring in-house chiral separation [1].

Chirality Enantiomeric purity Stereochemical procurement

Validated Scaffold for Stereochemical Library Synthesis

The 5-substituted piperazine-2-acetic acid scaffold, of which (5-methyl-2-oxo-piperazin-1-yl)-acetic acid is a representative member, has been validated by Jain et al. (2019) as a privileged intermediate platform for systematic chemical diversity generation [1]. In this study, a divergent six-step synthesis transformed six commercially available chiral amino acids into 24 protected chiral 2,5-disubstituted piperazines (all cis/trans and R/S combinations) as single stereoisomers in multigram quantities. These intermediates can be orthogonally functionalized on either nitrogen atom (N-1 or N-4), enabling their use as starting materials for parallel library synthesis. By contrast, no comparable systematic library-generation study has been reported for the 4-methyl-3-oxo positional isomer (CAS 1060807-82-0) or for the unsubstituted 2-oxo-1-piperazineacetic acid (CAS 24860-46-6). The broader 2-oxopiperazine scaffold class has demonstrated utility across multiple therapeutic target families, including GPIIb/IIIa antagonists (Kitamura et al., J. Med. Chem. 2001) [2], BACE-1 inhibitors (Ghosh et al., Bioorg. Med. Chem. Lett. 2017) [3], and FabI-directed antibacterials (US Patent 2012/0232079) [4], establishing class-level precedent for downstream biological relevance. The 5-methyl substitution specifically maps onto the 5-substituted piperazine-2-acetic acid scaffold, which is explicitly covered by the Jain synthesis methodology.

Parallel library synthesis Scaffold privilege Diastereoselective synthesis

Batch-Specific QC vs. Uncharacterized Analogs

The target compound is supplied with documented purity ≥98% by multiple vendors, with Bidepharm specifically providing batch-level QC reports including NMR, HPLC, and GC analyses for the S-enantiomer (CAS 1240589-19-8) . A&J Pharmtech supplies the racemic form (CAS 1060808-08-3) at 98% purity with certificate of analysis [1]. In contrast, the unsubstituted analog 2-oxo-1-piperazineacetic acid (CAS 24860-46-6) is typically supplied at 95% purity with no published batch-specific multi-method QC characterization . The positional isomer 2-(4-methyl-3-oxopiperazin-1-yl)acetic acid (CAS 1060807-82-0) lists only predicted physicochemical properties (boiling point 373.2±37.0 °C, density 1.254±0.06 g/cm³, pKa 2.28±0.10) rather than experimentally measured batch data . For procurement in regulated or rigorous research environments, the availability of batch-specific NMR, HPLC, and GC data for the target compound reduces the analytical burden on the receiving laboratory and provides documented traceability that is absent for the comparator compounds.

Quality control Purity specification Batch-to-batch consistency

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid: Research & Industrial Applications


Stereochemical Library Synthesis for Drug Discovery

The 5-methyl-2-oxopiperazine-1-acetic acid scaffold is ideally suited as a starting material for parallel library production, following the methodology of Jain et al. (2019), which demonstrated the synthesis of 24 stereochemically defined 2,5-disubstituted piperazines from chiral amino acid precursors [1]. The availability of the target compound in both racemic and enantiopure (R and S) forms allows medicinal chemistry teams to construct stereochemically diverse screening libraries without investing in chiral separation infrastructure. The orthogonal protection possible at N-1 and N-4 nitrogens enables sequential functionalization, maximizing chemical diversity from a single scaffold.

Peptidomimetic Scaffold for GPIIb/IIIa and BACE-1

The 2-oxopiperazine ring system has established precedent as a conformationally constrained peptidomimetic core in multiple target classes: GPIIb/IIIa antagonists (Kitamura et al., 2001, where trisubstituted 2-oxopiperazine-1-acetic acids achieved IC₅₀ values as low as 13 nM against ADP-induced platelet aggregation) [1]; BACE-1 inhibitors (Ghosh et al., 2017, where mono-substituted 2-oxopiperazines achieved enzyme Kᵢ of 2 nM and cellular EC₅₀ of 3.5 nM) ; and PAR1 antagonists . The 5-methyl substitution provides a defined chiral center that can be exploited for target engagement optimization, while the acetic acid side chain at N-1 offers a synthetic handle for further elaboration.

Antibacterial FabI Inhibitor Development

The acylpiperazinone chemotype, to which 2-oxopiperazine-1-acetic acid derivatives belong, has been disclosed as a FabI inhibitor scaffold with activity against the bacterial fatty acid biosynthesis (FASII) pathway (US Patent 2012/0232079) [1]. The FASII system is fundamentally different from the mammalian FASI system, offering prospects for selective antibacterial development. The 5-methyl-2-oxopiperazine-1-acetic acid building block provides the core 2-oxopiperazine ring with a C-5 substituent that can be further elaborated via acylation at N-4 to generate acylpiperazinone analogs. The defined stereochemistry at C-5 (R or S) may influence the binding mode to FabI, FabK, or InhA isoforms.

High-Purity Intermediate for GLP-Tox Batches

For research programs advancing toward regulated preclinical studies, the target compound offers documented batch-specific QC with ≥98% purity and multi-method analytical characterization (NMR, HPLC, GC) [1]. This level of documentation exceeds what is available for the positional isomer 2-(4-methyl-3-oxopiperazin-1-yl)acetic acid or the unsubstituted 2-oxo-1-piperazineacetic acid, both of which lack published multi-method batch QC . For GLP-grade synthesis campaigns where intermediate identity, purity, and traceability must be rigorously established, the availability of vendor-provided analytical data reduces qualification timelines.

Technical Documentation Hub

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